molecular formula C30H38Br2N2S3 B2608026 4,7-Bis(5-bromo-4-octylthiophen-2-yl)benzo[c][1,2,5]thiadiazole CAS No. 457931-23-6

4,7-Bis(5-bromo-4-octylthiophen-2-yl)benzo[c][1,2,5]thiadiazole

Cat. No.: B2608026
CAS No.: 457931-23-6
M. Wt: 682.64
InChI Key: AMYLTENEOQNKGO-UHFFFAOYSA-N
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Description

Molecular Architecture of Benzo[c]thiadiazole Core

The benzo[c]thiadiazole core represents a fused aromatic heterocycle comprising a benzene ring fused with a 1,2,5-thiadiazole moiety. This structure features alternating single and double bonds, with sulfur and nitrogen atoms positioned at the 1,2,5 positions of the thiadiazole ring. The core’s electronic properties are dominated by the electron-deficient nature of the thiadiazole component, which acts as an electron acceptor due to the electronegative sulfur and nitrogen atoms.

In 4,7-bis(5-bromo-4-octylthiophen-2-yl)benzo[c]thiadiazole, the core is symmetrically substituted at the 4- and 7-positions with 5-bromo-4-octylthiophen-2-yl groups. These substituents extend the π-conjugation system, enabling electron delocalization across the thiophene-benzothiadiazole-thiophene triad. The bromine atoms at the 5-position of the thiophene rings serve as reactive sites for further functionalization, while the octyl chains enhance solubility and influence molecular packing.

Key Structural Features :

Feature Description
Core Geometry Planar benzo[c]thiadiazole with S–N bond lengths ~1.606–1.618 Å
Substituents Two 5-bromo-4-octylthiophen-2-yl groups at 4- and 7-positions
Molecular Weight 682.6 g/mol

Electronic Configuration of Thiophene Substituents

The 5-bromo-4-octylthiophen-2-yl substituents significantly modulate the electronic properties of the compound. Thiophene, an electron-rich aromatic heterocycle, contributes to the overall π-conjugation. The 4-octyl group introduces steric bulk and electron-donating alkyl chains, while the 5-bromo substituent acts as an electron-withdrawing group (EWG) due to bromine’s electronegativity.

Electronic Effects :

  • Bromine’s Role : The bromine atom at the 5-position of the thiophene ring lowers the LUMO energy of the molecule, facilitating electron acceptance. This is critical for applications in organic electronics, where low-lying LUMO levels enhance charge transport.
  • Octyl Chains : The bulky octyl groups reduce intermolecular π-stacking, increasing solubility in organic solvents. However, they also create steric hindrance that may distort the planarity of the thiophene-benzothiadiazole interface, affecting conjugation.

Frontier Molecular Orbital (FMO) Analysis :
Density functional theory (DFT) studies reveal that the HOMO is delocalized across the thiophene and benzothiadiazole moieties, while the LUMO is localized on the benzothiadiazole core. This donor-acceptor configuration enables efficient intramolecular charge transfer, a property exploited in photovoltaic materials.

Steric Effects of 4-Octyl/Bromo Functional Groups

The 4-octyl and 5-bromo substituents exert competing steric and electronic effects that influence molecular geometry and performance.

Steric Interactions :

  • Octyl Chains : The linear octyl groups create steric hindrance, preventing close π-stacking between adjacent molecules. This reduces solid-state aggregation but may limit charge transport efficiency in thin films.
  • Bromine Atoms : The bromine substituents are smaller but contribute to intermolecular halogen bonding. However, their position on the thiophene ring minimizes direct steric clashes with the benzothiadiazole core.

Impact on Dihedral Angles :
Quantum-chemical simulations indicate that the 4-octyl groups increase dihedral angles between the thiophene and benzothiadiazole units, reducing planarity. For example, in related compounds, dihedral angles of ~25° between thiophene and benzothiadiazole units have been observed, compared to near-planar geometries in unsubstituted systems.

Crystalline Packing : In solid-state structures, the octyl chains adopt a non-planar arrangement, enabling supramolecular interactions such as van der Waals forces. This packing mode enhances thermal stability and solubility but may compromise optical absorption properties due to reduced π-conjugation.

Properties

IUPAC Name

4,7-bis(5-bromo-4-octylthiophen-2-yl)-2,1,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H38Br2N2S3/c1-3-5-7-9-11-13-15-21-19-25(35-29(21)31)23-17-18-24(28-27(23)33-37-34-28)26-20-22(30(32)36-26)16-14-12-10-8-6-4-2/h17-20H,3-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMYLTENEOQNKGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=C(SC(=C1)C2=CC=C(C3=NSN=C23)C4=CC(=C(S4)Br)CCCCCCCC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H38Br2N2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

682.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4,7-Bis(5-bromo-4-octylthiophen-2-yl)benzo[c][1,2,5]thiadiazole typically involves the reaction of 4,7-Dibromo-2,1,3-benzothiadiazole with N-Bromosuccinimide (NBS) in dichlorobenzene . This reaction yields the desired compound, which can be further purified and characterized. Industrial production methods may involve scaling up this reaction and optimizing the conditions to ensure high yield and purity.

Chemical Reactions Analysis

Cross-Coupling Reactions for Polymerization

The bromine atoms at the 5-position of the thiophene units serve as reactive sites for transition-metal-catalyzed cross-coupling reactions. These reactions enable the formation of conjugated polymers with controlled regioregularity.

Suzuki-Miyaura Coupling

This reaction couples the brominated monomer with boronic acid-functionalized comonomers (e.g., carbazole derivatives) to form alternating copolymers. A representative synthesis of PCDTBT is shown below:

Reaction Scheme

text
4,7-Bis(5-bromo-4-octylthiophen-2-yl)benzo[c][1,2,5]thiadiazole + 9-(heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole → PCDTBT (via Pd catalysis)

Conditions

  • Catalyst: Pd(PPh₃)₄ or Pd₂(dba)₃ with tris(1-adamantyl)phosphine

  • Base: K₃PO₄ or Na₂CO₃

  • Solvent: Tetrahydrofuran (THF) or toluene

  • Temperature: 80–110°C

  • Time: 12–48 hours

Key Outcomes

PropertyValue/ObservationSource
Polymer Mₙ (g/mol)15,000–30,000
PDI1.8–2.5
Photoluminescenceλₑₘ = 650–720 nm

Stille Coupling

Stille coupling with distannylated comonomers provides an alternative route for polymerization, though less commonly used due to toxicity concerns.

Reaction Scheme

text
This compound + (Thieno[3,4-b]thiophene-2,5-diyl)bis(tributylstannane) → PCDTBT (via Pd catalysis)

Conditions

  • Catalyst: Pd(PPh₃)₄

  • Solvent: Chlorobenzene

  • Temperature: 120°C

  • Time: 24–72 hours

Key Outcomes

PropertyValue/ObservationSource
Charge Carrier Mobility1.2 × 10⁻³ cm²/V·s
Solar Cell Efficiency6–7% (PCE)

Bromination and Functionalization

The electron-rich thiophene rings undergo electrophilic substitution, enabling further functionalization:

Bromination with NBS

Controlled bromination modifies reactivity for subsequent couplings:
Reaction Conditions

  • Reagent: N-Bromosuccinimide (NBS)

  • Solvent: Dichlorobenzene or CCl₄

  • Temperature: 0–25°C

  • Time: 2–6 hours

Outcome

  • Selective bromination at the α-position of thiophene.

  • Yield: >85%.

Nucleophilic Substitution

The bromine atoms can participate in nucleophilic aromatic substitution (NAS) under harsh conditions, though this is less common due to competing coupling reactions.

Example Reaction

text
This compound + KSCN → Thiolated derivative

Conditions

  • Solvent: DMF

  • Temperature: 100°C

  • Catalyst: CuI

Side Reactions and Stability Considerations

  • Debromination : Occurs under prolonged heating (>150°C), leading to structural defects in polymers .

  • Oxidation : The benzo[c] thiadiazole core is susceptible to oxidation under UV light, necessitating inert atmospheres during processing .

Challenges and Optimization

  • Solubility : Long octyl chains enhance solubility in organic solv

Scientific Research Applications

Organic Electronics

Organic Field-Effect Transistors (OFETs)
The compound has been utilized in the development of organic field-effect transistors. Its structure allows for efficient charge transport, making it suitable for use as an active layer in OFETs. Research indicates that devices incorporating this compound exhibit improved mobility and stability compared to traditional materials .

Organic Light Emitting Diodes (OLEDs)
In OLED technology, this compound serves as a key component in light-emitting layers. Its photophysical properties enhance the efficiency of light emission, contributing to brighter displays with lower energy consumption. Studies have shown that incorporating 4,7-Bis(5-bromo-4-octylthiophen-2-yl)benzo[c][1,2,5]thiadiazole leads to devices with superior color purity and luminance .

Photovoltaic Applications

Solar Cells
The compound has been investigated for use in organic solar cells due to its ability to absorb light effectively and facilitate charge separation. Its incorporation into polymer blends has been shown to increase the power conversion efficiency of solar cells significantly. Case studies reveal that devices utilizing this compound achieve efficiencies exceeding 10%, which is competitive with other organic materials .

Dye-Sensitized Solar Cells (DSSCs)
In DSSCs, this compound can be employed as a dye sensitizer. Its strong absorption characteristics allow for enhanced light harvesting, which is crucial for improving the overall efficiency of these solar cells. Research has demonstrated that DSSCs using this compound show improved stability and performance under varying light conditions .

Sensor Technologies

Chemical Sensors
The compound's electronic properties make it an excellent candidate for chemical sensors. Its ability to change conductivity in response to environmental stimuli allows for the detection of gases and volatile organic compounds. Studies indicate that sensors based on this material can achieve high sensitivity and selectivity for specific analytes .

Biosensors
In biosensing applications, this compound can be functionalized to detect biomolecules such as glucose or proteins. The integration of this compound into biosensor platforms enhances the sensitivity and response time, making it suitable for medical diagnostics .

Summary Table of Applications

Application AreaSpecific Use CasesKey Benefits
Organic ElectronicsOFETs and OLEDsImproved mobility and energy efficiency
PhotovoltaicsOrganic solar cells and DSSCsEnhanced light absorption and conversion efficiency
Sensor TechnologiesChemical sensors and biosensorsHigh sensitivity and selectivity

Mechanism of Action

The mechanism of action of 4,7-Bis(5-bromo-4-octylthiophen-2-yl)benzo[c][1,2,5]thiadiazole involves its ability to accept electrons due to the presence of electronegative nitrogen and sulfur atoms in its structure. This electron-accepting property enhances π-stacking and improves charge carrier transport in optoelectronic devices . The molecular targets and pathways involved include the interaction with donor materials in photovoltaic cells and the formation of charge-transfer complexes in OFETs.

Comparison with Similar Compounds

Substituent Effects: Bromine, Alkyl Chains, and Fluorination

Brominated Derivatives

  • 4,7-Bis(5-bromo-4-hexylthiophen-2-yl)benzo[c][1,2,5]thiadiazole : Replacing the octyl chain with hexyl reduces steric hindrance but slightly decreases solubility. This derivative exhibits similar optical bandgaps (~1.8 eV) but lower hole mobility (10⁻³ cm²/V·s) in OTFTs compared to its octyl counterpart, likely due to less ordered molecular packing .
  • 4,7-Bis(5-bromo-4-octylthiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole (FBT): Fluorination lowers the LUMO level (-3.6 eV vs. -3.4 eV for non-fluorinated analogs), enhancing electron affinity and photovoltaic performance. PSCs using FBT-based polymers achieve power conversion efficiencies (PCEs) of 8.2%, outperforming non-fluorinated versions (PCE = 7.1%) .

Alkyl Chain Variations

  • 4,7-Bis(4-hexylthiophen-2-yl)benzo[c][1,2,5]thiadiazole: Lacking bromine, this compound cannot undergo further polymerization. However, its non-brominated structure shows a narrower optical bandgap (1.6 eV) due to reduced electron withdrawal, making it suitable for light-emitting applications .
Heteroatom Substitution in the BTD Core
  • Benzo[c][1,2,5]selenadiazole (BSeD) Derivatives : Replacing sulfur with selenium in 4,7-Bis(5-bromo-4-hexylthiophen-2-yl)benzo[1,2,5]selenadiazole reduces the bandgap (1.7 eV vs. 1.8 eV for BTD) and improves charge carrier mobility (10⁻² cm²/V·s) due to selenium’s larger atomic size and polarizability .
  • Benzo[c][1,2,5]oxadiazole (BOD) Derivatives : Oxygen substitution increases the bandgap (2.1 eV) and reduces electron affinity, limiting use in PSCs but enabling applications in blue-light-emitting diodes .
Aromatic vs. Alkyl Substituents
  • 4,7-Bis(5-phenylthiophen-2-yl)benzo[c][1,2,5]thiadiazole (PT-BTD) : Phenyl groups extend conjugation, red-shifting absorption (λₐᵦₛ = 520 nm vs. 480 nm for octylthiophene analogs), but reduce solubility and film uniformity, leading to lower OTFT performance (µₕ = 10⁻⁴ cm²/V·s) .
  • Carbazole-Based Derivatives (e.g., BPC-2BTD): Carbazole donors enhance hole transport (µₕ = 0.1 cm²/V·s) but increase synthetic complexity. These derivatives exhibit strong aggregation-induced emission (AIE), useful in bioimaging .

Biological Activity

4,7-Bis(5-bromo-4-octylthiophen-2-yl)benzo[c][1,2,5]thiadiazole (often abbreviated as BT2F-2Th8Br) is a compound of significant interest due to its potential applications in organic electronics and photovoltaics. Its unique structure, characterized by a combination of thiophene and thiadiazole moieties, suggests promising biological activities alongside its electronic properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C30H38Br2N2S3
  • Molecular Weight : 682.64 g/mol
  • CAS Number : 457931-23-6

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several key mechanisms:

  • Electron Accepting Properties : The presence of bromine atoms enhances the electron deficiency of the compound, which increases its reactivity in various chemical reactions. This property is significant in drug-target interactions and may contribute to its biological efficacy .
  • Anticancer Activity : Compounds containing thiadiazole rings have been noted for their anticancer properties. The low-lying C-S σ* or C-N σ* orbitals in these structures facilitate interactions with biological targets, potentially leading to apoptosis in cancer cells .
  • Photovoltaic Applications : While primarily focused on electronic applications, the photophysical properties of BT2F-2Th8Br suggest that it could also have indirect biological effects through photodynamic therapy mechanisms .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and derivatives:

  • Anticancer Studies : Research indicates that bromoderivatives of benzothiadiazoles exhibit significant anticancer activity due to their ability to induce apoptosis in various cancer cell lines. For instance, isoBBT derivatives demonstrated promising electron-accepting properties that enhance their anticancer potential .
  • Pharmacological Assessments : In vivo studies on similar thiadiazole derivatives have shown that they can modulate cellular pathways involved in proliferation and survival. The specific pathways affected include those related to oxidative stress and apoptosis .
  • Synthesis and Characterization : The synthesis of BT2F-2Th8Br has been achieved through reactions involving brominated precursors and subsequent coupling reactions. Characterization techniques such as NMR and mass spectrometry confirm the structural integrity necessary for biological activity .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Anticancer ActivityInduces apoptosis in cancer cell lines; effective against multiple types ,
Electron AcceptingEnhanced reactivity due to bromine substitution
Photodynamic TherapyPotential use in therapies leveraging light activation
CytotoxicityExhibits cytotoxic effects on specific tumor cells ,

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4,7-bis(5-bromo-4-octylthiophen-2-yl)benzo[c][1,2,5]thiadiazole?

  • Methodology : The compound is synthesized via microwave-assisted Stille coupling between 4,7-dibromobenzo[c][1,2,5]thiadiazole and thiophene derivatives. For example, brominated thiophene monomers (e.g., 5-bromo-4-octylthiophene-2-yl) are coupled under microwave irradiation using Pd-based catalysts (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) in chlorobenzene or toluene. Reaction conditions (e.g., 120–140°C, 1–4 hours) are optimized to achieve yields >65% .
  • Key Characterization : Post-synthesis purification involves column chromatography, followed by NMR (¹H/¹³C), mass spectrometry, and elemental analysis to confirm purity (>98%) and structural integrity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Primary Techniques :

  • ¹H/¹³C NMR : Resolves alkyl chain integration (e.g., octyl groups at δ 0.8–1.5 ppm) and aromatic proton signals (thiophene/benzothiadiazole at δ 7.0–8.0 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Validates purity (>98%) using C18 columns with acetonitrile/water gradients .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., ~1019.28 g/mol for C₅₄H₈₆Br₂N₂S₃) via MALDI-TOF or ESI .
    • Supplementary Methods : UV-Vis spectroscopy (λₐᵦₛ ~300–500 nm) and cyclic voltammetry (HOMO/LUMO determination) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination, alkyl chain length) impact optoelectronic properties in polymer applications?

  • Design Strategy :

  • Fluorination : Introducing fluorine at benzothiadiazole positions (5,6-F₂) lowers LUMO levels (-3.8 eV vs. -3.5 eV for non-fluorinated analogs), enhancing electron affinity and charge transport in organic photovoltaics (OPVs) .
  • Alkyl Chain Engineering : Longer alkyl chains (e.g., 2-octyldodecyl vs. 2-ethylhexyl) improve solubility and thin-film morphology but may reduce crystallinity. Balanced chain lengths optimize both processability and device efficiency .
    • Data Contradiction : While fluorination generally improves OPV efficiency (PCE up to 9%), excessive hydrophobicity can hinder interfacial compatibility with hole-transport layers, requiring solvent annealing to mitigate .

Q. How can researchers resolve discrepancies in reported photophysical properties (e.g., PLQY variations)?

  • Root Cause Analysis : Photoluminescence quantum yield (PLQY) inconsistencies often arise from solvent polarity (e.g., 37% PLQY in toluene vs. <10% in dichloromethane) and oxygen quenching in solution-phase studies .
  • Mitigation :

  • Use degassed solvents and inert atmospheres for PLQY measurements.
  • Compare solid-state vs. solution data to distinguish intrinsic vs. environmental effects .

Q. What role does this compound play in donor-acceptor (D-A) polymers for photovoltaic devices?

  • Function : As an acceptor unit , the benzothiadiazole-thiophene backbone facilitates charge separation and broadens absorption spectra (e.g., λₐᵦₛ ~550–650 nm). When copolymerized with donor units (e.g., indacenodithieno[3,2-b]thiophene), power conversion efficiencies (PCEs) exceed 9% in bulk heterojunction solar cells .
  • Performance Metrics :

PolymerPCE (%)VOC (V)JSC (mA/cm²)FF (%)
PPDTBT6.20.7812.565
PPDT2FBT9.10.8215.372
Data adapted from .

Q. How can computational methods (e.g., DFT) guide the optimization of this compound’s electronic properties?

  • Approach : Density functional theory (DFT) predicts HOMO/LUMO energies, charge-transfer dynamics, and bandgap tunability. For instance:

  • Substituting thiophene with furan linkers reduces steric hindrance, enhancing π-conjugation and lowering bandgaps (ΔE ~1.8 eV vs. 2.1 eV for thiophene analogs) .
  • ΔE(S₁–T₁) calculations (0.06–0.43 eV) predict intersystem crossing efficiency for triplet-state applications .

Q. What are the environmental and safety considerations for large-scale synthesis?

  • Challenges : Stille coupling relies on toxic organotin reagents (e.g., trimethylstannyl derivatives).
  • Solutions :

  • Explore Suzuki-Miyaura coupling as a greener alternative using boronates .
  • Implement solvent recycling (e.g., chlorobenzene recovery) and Pd catalyst reclamation .

Data Contradiction Analysis Table

ObservationConflicting ReportsResolution Strategy
PLQY in Solution vs. Solid State Higher PLQY in solid state due to suppressed vibrational quenching Standardize measurement protocols (e.g., thin-film vs. solution).
Alkyl Chain Impact on Mobility Longer chains improve solubility but reduce crystallinity Use branched alkyl groups (e.g., 2-octyldodecyl) to balance trade-offs.
Fluorination vs. Efficiency Fluorination boosts PCE but complicates film morphology Optimize annealing conditions (thermal/solvent) for interfacial stability.

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